1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
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Overview
Description
1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a nitro group at the 7th position and a propanone group at the 1st position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves the following steps:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The final step involves the acylation of the amino group with propanone using acylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might yield a nitroso or nitro derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline ring structure may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(7-nitroisoquinolin-2-yl)propan-1-one: Lacks the dihydro component.
1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Has an amino group instead of a nitro group.
1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one: Has a butanone group instead of a propanone group.
Uniqueness
1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is unique due to the specific positioning of the nitro and propanone groups on the isoquinoline ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(15)13-6-5-9-3-4-11(14(16)17)7-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDOTGVFNEYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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